molecular formula C8H6BrF3 B1520102 2-Bromo-6-methylbenzotrifluoride CAS No. 944268-56-8

2-Bromo-6-methylbenzotrifluoride

Cat. No.: B1520102
CAS No.: 944268-56-8
M. Wt: 239.03 g/mol
InChI Key: BGTQSQRDRWEFPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-methylbenzotrifluoride is a chemical compound with the molecular formula C8H6BrF3 . It has a molecular weight of 239.03 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a methyl group, and a trifluoromethyl group .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 190.0±35.0 °C and a predicted density of 1.538±0.06 g/cm3 .

Scientific Research Applications

Mechanisms of Dioxin Formation

Research has explored the oxidative thermal degradation of brominated compounds, providing insights into the mechanisms of dioxin formation. For instance, the study by Evans and Dellinger (2005) focused on the high-temperature oxidation of 2-bromophenol, revealing the formation of various dioxins and furans, highlighting the complex pathways involved in the environmental persistence of these toxic compounds (Evans & Dellinger, 2005).

Catalytic Applications

In the realm of catalysis, Miecznikowski et al. (2003) discussed the conformer interconversion in Pd pincer complexes, shedding light on the role of outer sphere anion participation. This research underscores the nuanced interactions in catalytic systems and the potential for designing more efficient catalysts by understanding these mechanisms (Miecznikowski et al., 2003).

Microwave-Assisted Synthesis

Dao et al. (2018) demonstrated the microwave-assisted cyclization of aryl 2-bromobenzoates under mildly basic conditions. This methodology offers a rapid and efficient route to synthesize complex organic structures, highlighting the utility of brominated intermediates in organic synthesis (Dao et al., 2018).

Synthesis of Natural Products

The synthesis of vibralactone, as reported by Zhou and Snider (2008), involved the reductive alkylation of methyl 2-methoxybenzoate with prenyl bromide. This study illustrates the critical role of brominated intermediates in the synthesis of complex natural products and potential pharmaceuticals (Zhou & Snider, 2008).

Photodegradation Studies

Eriksson et al. (2004) investigated the photodegradation of polybrominated diphenyl ethers (PBDEs) in various solvents. This research is vital for understanding the environmental fate of brominated flame retardants and their potential for forming more toxic byproducts upon exposure to UV light (Eriksson et al., 2004).

Mechanism of Action

Safety and Hazards

2-Bromo-6-methylbenzotrifluoride is classified as an irritant. It may cause skin and eye irritation, and may be harmful if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Properties

IUPAC Name

1-bromo-3-methyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c1-5-3-2-4-6(9)7(5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTQSQRDRWEFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670710
Record name 1-Bromo-3-methyl-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944268-56-8
Record name 1-Bromo-3-methyl-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-methyl-2-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-methylbenzotrifluoride
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-methylbenzotrifluoride
Reactant of Route 3
Reactant of Route 3
2-Bromo-6-methylbenzotrifluoride
Reactant of Route 4
Reactant of Route 4
2-Bromo-6-methylbenzotrifluoride
Reactant of Route 5
Reactant of Route 5
2-Bromo-6-methylbenzotrifluoride
Reactant of Route 6
Reactant of Route 6
2-Bromo-6-methylbenzotrifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.